molecular formula C15H15NO3 B1493685 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 477859-27-1

3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

Cat. No.: B1493685
CAS No.: 477859-27-1
M. Wt: 257.28 g/mol
InChI Key: QMKHMCSEHPAUME-UHFFFAOYSA-N
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Description

General Overview and Significance

The compound 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione (CAS 477859-27-1) is a synthetic pyran-2,4-dione derivative with a substituted enaminomethylene group. Its molecular formula is C₁₅H₁₅NO₃ (257.28 g/mol), featuring a pyran ring fused with two ketone groups and a 6-methyl substituent. The 2,4-dimethylanilino group at the 3-position introduces aromatic and electron-donating properties, enhancing its reactivity and potential biological activity.

This compound belongs to the enaminopyran-2,4-dione class, which has gained attention for herbicidal, fungicidal, and antimicrobial applications. Its significance lies in its structural complexity, which allows for diverse functionalization and interaction with biological targets. For instance, the enaminomethylene moiety can participate in conjugation or hydrogen bonding, influencing its physicochemical and pharmacological properties.

Historical Development of Pyran-2,4(3H)-dione Research

Pyran-2,4-diones, including their enaminated derivatives, have evolved from early synthetic studies to targeted bioactive molecules. Key milestones include:

Time Period Key Developments References
2000s Synthesis of enaminopyran-2,4-diones using dehydroacetic acid as a precursor.
2010s Identification of herbicidal activity in related pyran-2,4-dione derivatives.
2020s Structural optimization for enhanced agricultural efficacy and reduced environmental impact.

Early research focused on cyclization reactions of diketones or acetoacetic esters, while modern approaches emphasize enamine formation via condensation reactions. The compound under study represents a refined iteration of these strategies, combining aromatic substitution (2,4-dimethylanilino) with a methyl group at the 6-position to modulate bioactivity.

Nomenclature and Classification

The IUPAC name This compound reflects its structural components:

  • Pyran-2,4(3H)-dione : A six-membered ring with two ketone groups at positions 2 and 4, and a saturated (dihydro) configuration.
  • 6-Methyl : A methyl substituent at position 6 of the pyran ring.
  • (2,4-Dimethylanilino)methylene : An enaminomethylene group at position 3, derived from 2

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)iminomethyl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-4-5-13(10(2)6-9)16-8-12-14(17)7-11(3)19-15(12)18/h4-8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKHMCSEHPAUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=C(OC2=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione , also known by its CAS number 181277-21-4, is a derivative of 2H-pyran with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.29 g/mol
  • Structure : The compound features a pyran ring with a dimethylaniline substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through the reaction of 6-methylpyran-2,4-dione with N,N-Dimethylformamide dimethyl acetal. This method allows for the introduction of the dimethylaniline moiety at the appropriate position on the pyran ring.

Antimicrobial Activity

Research indicates that derivatives of 2H-pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as 0.75 µg/mL against Streptococcus species and 1.56 µg/mL against Staphylococcus aureus .

Cytotoxicity and Selectivity

Studies have suggested that this compound and its analogs possess low cytotoxicity while maintaining potent antimicrobial effects. This characteristic makes them promising candidates for drug development aimed at treating bacterial infections without significant toxicity to human cells .

Case Studies

  • Study on Antibacterial Properties : A study synthesized several derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, revealing that bulky substituents at C-2 enhanced antibacterial activity. The findings suggest that structural modifications can lead to improved efficacy against gram-positive bacteria .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyran derivatives in vitro, confirming that many exhibited low toxicity levels while effectively inhibiting bacterial growth .

Data Table: Biological Activity Overview

Compound NameMIC (µg/mL)Target BacteriaCytotoxicity Level
Compound A0.75Streptococcus sp.Low
Compound B1.56Staphylococcus aureusLow
Compound CVariesGram-positive bacteriaModerate

Comparison with Similar Compounds

Structural Analogs and Substitutions

Compound Name Structural Variation Key Properties/Activity Reference
APD-II-15 3-(1-Amino-2-phenoxyethylidene) Broad-spectrum herbicidal activity (>60% inhibition at 187.5 g ha⁻¹), disrupts carbon metabolism and cytoskeleton formation in weeds .
APD-I-9 3-(1-Aminoethylidene) with substituted aryl groups Moderate herbicidal activity; structure confirmed via X-ray diffraction .
3-[(Dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione Dimethylamino substituent No direct activity reported; serves as a precursor for fluorescent probes due to extended conjugation .
3-Hydrocinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione Hydrocinnamoyl group Weak antifungal/antibacterial activity; inhibits tyrosine hydroxylase and dopamine β-hydroxylase, reducing blood pressure .
3-(2-Bromophenylamino)methylene derivative 2-Bromophenylamino group Predicted physicochemical properties: density 1.688 g/cm³, pKa -3.19; biological activity not reported .

Key Research Findings

Herbicidal Lead Optimization

  • Substitutions on the aminoethylidene group (e.g., phenoxy vs. aryl) significantly impact herbicidal spectrum and potency .

Structural Insights

  • X-ray diffraction of APD-I-9 confirms the planar enamino diketone configuration critical for bioactivity .
  • Fluorescence in dialkylamino derivatives correlates with extended π-conjugation from the dimethylamino group .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Melting Point (°C)
APD-II-15 C₁₆H₁₆N₂O₄ 300.31 Not reported
3-[(Dimethylamino)methylene] derivative C₉H₁₁NO₃ 181.19 Not reported
3-(2-Bromophenylamino)methylene derivative C₁₃H₁₀BrNO₃ 308.13 >300 (decomposes)

Preparation Methods

Preparation of 3-acyl-6-methyl-2H-pyran-2,4(3H)-dione Intermediate

  • Starting material: 6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid)
  • Acylation: The 6-methyl-2H-pyran-2,4(3H)-dione is acylated at the 3-position using acyl chlorides in the presence of pyridine in dry chloroform at room temperature for about 1 hour.
  • Workup: After reaction, the mixture is washed with water, diluted hydrochloric acid, and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and evaporated to yield the 3-acyl derivative.
  • Purification: The crude product can be purified by recrystallization from hexane or other suitable solvents.

Condensation with 2,4-Dimethylaniline

  • Reagents: The 3-acyl-6-methyl-2H-pyran-2,4(3H)-dione intermediate is dissolved in ethanol or dichloromethane.
  • Amine addition: 2,4-dimethylaniline is added in a slight molar excess, typically 1.1 to 1.2 equivalents.
  • Base: Triethylamine is often used as a base to facilitate the condensation.
  • Reaction conditions: The mixture is refluxed at approximately 80 °C for 12 hours to ensure complete condensation.
  • Isolation: Upon cooling, the product precipitates out and is collected by filtration, washed, and dried to yield the target compound.

Alternative Aminomethylenation Using Triethyl Orthoformate

  • Procedure: A mixture of 4-hydroxy-6-methyl-2-pyrone and triethyl orthoformate is heated mildly (60–70 °C) until complete reaction.
  • Amine addition: The amine (2,4-dimethylaniline) dissolved in triethyl orthoformate is added to the reaction mixture.
  • Evaporation and purification: Triethyl orthoformate is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the aminomethylene derivative.
  • Yield: This method typically gives high yields and allows for clean conversion to the desired product.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acylation of 6-methyl-2H-pyran-2,4(3H)-dione Acyl chloride, pyridine, dry chloroform, RT, 1 h 80-90 Smooth reaction, mild conditions
Condensation with 2,4-dimethylaniline Ethanol, triethylamine, reflux 80 °C, 12 h 75-85 Precipitation on cooling, easy isolation
Aminomethylenation via triethyl orthoformate 60-70 °C heating, then amine addition, evaporation ~90 High purity, good yield

Research Findings and Observations

  • The conversion of the 3-acyl group to the corresponding imine/enamine by reaction with 2,4-dimethylaniline is efficient and selective, producing the (Z)-isomer predominantly.
  • The enamino diketone skeleton formed is crucial for the biological activity, as indicated in herbicidal activity studies of related derivatives.
  • The reaction is sensitive to the choice of solvent and base; ethanol and triethylamine provide optimal conditions for condensation.
  • The alternative triethyl orthoformate method offers a mild and high-yielding route, especially useful for sensitive amines or when avoiding strong bases.
  • Purification is generally straightforward by crystallization or column chromatography, yielding analytically pure compounds suitable for further biological evaluation.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Advantages References
1 6-Methyl-2H-pyran-2,4(3H)-dione Acyl chloride, pyridine RT, 1 h 80-90 Simple, high yield
2 3-Acyl-6-methyl-2H-pyran-2,4(3H)-dione 2,4-Dimethylaniline, Et3N, ethanol Reflux 80 °C, 12 h 75-85 Straightforward condensation
3 4-Hydroxy-6-methyl-2-pyrone Triethyl orthoformate, 2,4-dimethylaniline 60-70 °C heating, then amine addition ~90 Mild conditions, high purity

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing derivatives of 6-methyl-2H-pyran-2,4(3H)-dione, such as 3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione?

  • Methodological Answer : Derivatives are synthesized via Claisen-Schmidt condensation between 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid) and substituted aldehydes. For example, in the presence of piperidine (as a catalyst), refluxing in chloroform with aldehyde derivatives (e.g., anisaldehyde) yields intermediates like 3-(4-methoxycinnamoyl)-6-methyl-2H-pyran-2,4(3H)-dione. Subsequent hydrogenation using Pt/C in tetrahydrofuran produces saturated hydrocinnamoyl derivatives .
Example Reaction ConditionsYieldCharacterization (mp, Elemental Analysis)
Claisen-Schmidt condensationChloroform, piperidine, reflux61–82%mp 197–207°C; C, H analysis within ±0.3% of theoretical values

Q. How are structural and purity analyses conducted for this compound and its derivatives?

  • Methodological Answer :

  • Elemental Analysis : Used to confirm molecular composition (e.g., C: 67.12%, H: 4.93% for C₁₆H₁₄O₅) .
  • Melting Point (mp) : Determines purity (e.g., 205–207°C for intermediates) .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, aromatic protons in 3-(3,4-dimethoxyhydrocinnamoyl) derivatives appear as distinct doublets (δ 7.38–7.11 ppm) .

Q. What in vitro assays are used to evaluate biological activity, such as enzyme inhibition?

  • Methodological Answer :

  • Tyrosine Hydroxylase (TH) Inhibition : Compounds are tested at 100–200 µg/mL using methods from Journal of Antibiotics (1970). Activity is quantified via HPLC or spectrophotometry to measure L-DOPA production .

  • Dopamine β-Hydroxylase (DH) Inhibition : Assays based on Biochemical Pharmacology (1970) measure conversion of tyramine to octopamine, with inhibition rates calculated spectrophotometrically .

    Compound TH Inhibition (%) at 200 µg/mLDH Inhibition (%) at 200 µg/mL
    3-Hydrocinnamoyl derivative52.8100
    3-(3,4-Dimethoxyhydrocinnamoyl) derivative72.532.5

Advanced Research Questions

Q. How do substituents on the hydrocinnamoyl moiety influence enzyme inhibition potency and selectivity?

  • Methodological Answer : Methoxy groups at the 3,4-positions enhance TH inhibition (72.5% vs. 52.8% for unsubstituted derivatives) but reduce DH activity. Hydrophobic substituents (e.g., methylenedioxy) improve membrane permeability, while hydroxyl groups may reduce bioavailability due to hydrogen bonding . Computational docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, correlating with experimental IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione
Reactant of Route 2
Reactant of Route 2
3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione

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